![molecular formula C26H27N3O6S B3020360 N-(2,3-dimethoxybenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide CAS No. 933235-64-4](/img/structure/B3020360.png)

N-(2,3-dimethoxybenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

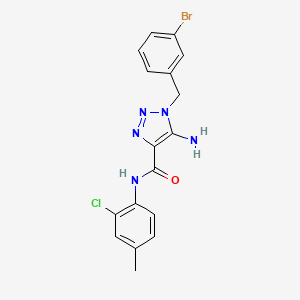

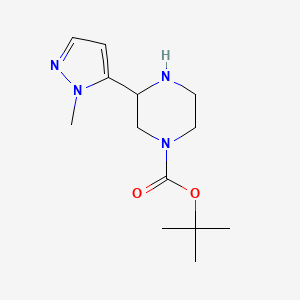

The compound appears to be a derivative of 1,2-thiazetidine 1,1-dioxide with a 2,3-dimethoxybenzyl moiety as an N-protecting group. This structural motif is known to be smoothly eliminated by agents such as DDQ, with the yield influenced by substituents on the phenyl ring . The compound also contains a benzothiazin moiety, which is a common feature in molecules with potential antibacterial properties . Additionally, the presence of a dimethylphenyl group suggests lipophilic character, which could affect the compound's biological activity and solubility.

Synthesis Analysis

The synthesis of related compounds typically involves a sequence of reactions starting with amines, such as 2-aminobenzothiazole, followed by reactions with chloroacetyl chloride, hydrazine hydrate, and various other reagents to introduce different substituents and complete the heterocyclic systems . The specific synthesis route for the compound is not detailed in the provided papers, but it likely follows a similar multi-step process involving the protection of nitrogen groups, formation of the thiadiazine ring, and subsequent modifications to introduce the dimethoxybenzyl and dimethylphenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds shows that the planes of the acetamide and thiadiazole units can be twisted, as observed in N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide . Such twists can affect the overall shape of the molecule and its ability to interact with biological targets. The presence of a hypervalent S⋯O interaction in the thiadiazole is also noteworthy and could be present in the compound of interest, influencing its reactivity and binding properties .

Chemical Reactions Analysis

The compound likely undergoes typical reactions associated with its functional groups. The N-protecting dimethoxybenzyl group can be removed by DDQ, which may be useful in further synthetic modifications . The acetamide group could participate in hydrogen bonding, as seen in related structures where N—H⋯N hydrogen bonds and C—H⋯O interactions are important for crystal packing . These interactions could also be relevant in the binding of the compound to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the dimethoxybenzyl and dimethylphenyl groups suggests a degree of lipophilicity, which would affect solubility and membrane permeability. The heterocyclic components, such as the benzothiazin ring, are often associated with biological activity, particularly antibacterial properties . The antioxidant activity of related compounds has been evaluated, with many showing moderate to significant radical scavenging activity, which could also be a property of the compound .

properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O6S/c1-17-9-7-10-18(2)24(17)29-26(31)28(20-12-5-6-14-22(20)36(29,32)33)16-23(30)27-15-19-11-8-13-21(34-3)25(19)35-4/h5-14H,15-16H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDCWEWMRJCFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B3020284.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B3020286.png)

![3-(3-chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3020287.png)

![7-(4-Fluorophenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3020288.png)

![6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3020289.png)

![N-(2-chloro-4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020291.png)

![2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B3020295.png)